molecular formula C13H21N3O B1433074 3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine CAS No. 1707361-95-2

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine

Cat. No. B1433074
M. Wt: 235.33 g/mol
InChI Key: NOWPCQVPCDCQMJ-UHFFFAOYSA-N
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Description

“3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the CAS Number: 1707361-95-2 . It belongs to the family of pyrazoles and is classified as a piperidine compound. It has a molecular weight of 235.33 .


Synthesis Analysis

The synthesis of pyrazole compounds like “3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C13H21N3O/c1-2-11(10-14-6-1)13-3-7-15-16(13)12-4-8-17-9-5-12/h3,7,11-12,14H,1-2,4-6,8-10H2 .


Physical And Chemical Properties Analysis

“3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine” is a powder at room temperature .

Scientific Research Applications

Solid Form Selection for Pharmaceuticals

Research on zwitterionic pharmaceutical compounds, including those involving piperidine structures, focuses on identifying stable solid forms for drug development. This involves extensive solid-state characterization, salt screening, and stability evaluations to select optimal forms for further investigation and manufacturing (Kojima et al., 2008) Full Paper.

Synthesis and Characterization of Complexes

Studies on the synthesis and characterization of metal complexes with pyrazolyl-s-triazine ligands, including piperidine derivatives, have been conducted. These complexes demonstrate potential for enhanced antibacterial and antifungal activities compared to free ligands, suggesting their use in antimicrobial applications (Soliman et al., 2020) Full Paper.

Novel Organic Compounds for Optical Properties

Research on novel organic compounds, including those with pyrazole and piperidine moieties, explores their synthesis, characterization, and optical properties. These studies contribute to the development of materials with potential applications in photonic and electronic devices, based on their fluorescence and absorption characteristics (Ge et al., 2014) Full Paper.

Ultrasound-Promoted Synthesis Methods

Ultrasound-promoted synthesis of complex derivatives, involving components like piperidine, offers insights into efficient methods for producing compounds with potential applications in various chemical and pharmaceutical fields (Wang et al., 2012) Full Paper.

Hydrate/Solvate Forms for Drug Development

Investigations into the physicochemical properties of crystalline forms of compounds, including piperidine derivatives, aim to identify optimal forms for oral dosage formulations, emphasizing the importance of understanding solid-state properties in drug development (Bray et al., 1999) Full Paper.

Safety And Hazards

The safety information for “3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

3-[2-(oxan-4-yl)pyrazol-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-11(10-14-6-1)13-3-7-15-16(13)12-4-8-17-9-5-12/h3,7,11-12,14H,1-2,4-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWPCQVPCDCQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NN2C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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